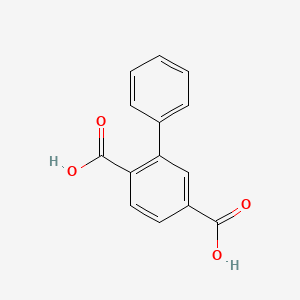

Biphenyl-2,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZJLXSVGVDPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: [1,1'-Biphenyl]-2,5-dicarboxylic Acid (H₂bpdc)

Executive Summary & Strategic Analysis

Target Molecule: [1,1'-Biphenyl]-2,5-dicarboxylic acid (CAS: 14486-19-2) Primary Application: High-performance linker for Metal-Organic Frameworks (e.g., UiO-67, MOF-253 analogs) and intermediate in drug discovery. Core Precursor: 2-Bromoterephthalic acid (a functionalized bromobenzoic acid derivative).

This guide details the precision synthesis of [1,1'-Biphenyl]-2,5-dicarboxylic acid. While the prompt references "bromobenzoic acid," the direct synthesis of this specific dicarboxylic isomer requires the 2-bromoterephthalic acid scaffold (or its dimethyl ester) to ensure the correct 2,5-regiochemistry relative to the biphenyl linkage. Starting from a mono-acid (e.g., 2-bromobenzoic acid) would require inefficient downstream functionalization (C-H activation or formylation) that compromises yield and purity.

Therefore, this protocol focuses on the Suzuki-Miyaura Cross-Coupling of 2-bromoterephthalic acid with phenylboronic acid as the industry-standard, high-fidelity route.

Retrosynthetic Logic & Mechanism

The synthesis relies on the palladium-catalyzed formation of the C–C bond between an aryl halide and an arylboronic acid.

Regiochemical Alignment

-

Target: Biphenyl ring system with carboxylic acid groups at positions 2 and 5 of Ring A.

-

Precursor Mapping:

-

Ring A: Requires a benzene core with COOH at positions 1 and 4, and a Halogen (Br) at position 2. This corresponds to 2-bromoterephthalic acid .

-

Ring B: Phenylboronic acid (provides the unsubstituted phenyl ring).

-

Mechanistic Pathway (Suzuki-Miyaura)

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C–Br bond of 2-bromoterephthalic acid.

-

Transmetallation: The phenyl group is transferred from the boronate species (activated by base) to the Palladium center.

-

Reductive Elimination: The C–C bond forms, releasing the biphenyl product and regenerating Pd(0).

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromoterephthalic acid.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-Bromoterephthalic acid | 1.0 | Limiting Reagent | Purity >97%; Free of 2,5-dibromo isomer |

| Phenylboronic acid | 1.2 - 1.5 | Coupling Partner | Excess compensates for protodeboronation |

| Pd(OAc)₂ | 0.03 (3 mol%) | Pre-catalyst | Palladium source |

| Triphenylphosphine (PPh₃) | 0.12 (12 mol%) | Ligand | Stabilizes Pd(0); prevents "palladium black" |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base | Activates boronic acid; neutralizes HBr |

| 1,4-Dioxane / Water (4:1) | Solvent | Medium | Degassed to remove O₂ |

Step-by-Step Methodology

Phase 1: Inert System Preparation

-

Glassware: Oven-dry a 250 mL three-neck round-bottom flask, reflux condenser, and magnetic stir bar. Assemble while hot and cool under a stream of Argon (or Nitrogen).[1]

-

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture (4:1 v/v) with Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling side-products.

Phase 2: Reaction Assembly

-

Charge the flask with 2-bromoterephthalic acid (10 mmol, 2.45 g) and Phenylboronic acid (12 mmol, 1.46 g).

-

Add Pd(OAc)₂ (0.3 mmol, 67 mg) and PPh₃ (1.2 mmol, 315 mg).

-

Add the solid K₂CO₃ (30 mmol, 4.15 g).

-

Alternative Catalyst: Pd(PPh₃)₄ (Tetrakis) can be used (5 mol%) instead of the Pd(OAc)₂/PPh₃ system for simplicity, though the in-situ generation is often more robust.

-

Cannulate the degassed solvent (50 mL) into the flask under positive Argon pressure.

Phase 3: Reaction & Monitoring

-

Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

-

Timecourse: Reaction typically reaches completion in 12–24 hours.

-

Monitoring: Monitor by TLC (Eluent: MeOH/DCM 1:9 + 1% Acetic Acid) or HPLC. Look for the disappearance of the bromoterephthalic acid peak.

Phase 4: Workup & Purification

-

Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with 20 mL of 0.5 M NaOH (aq).

-

Extraction (Impurity Removal): Wash the alkaline filtrate with Ethyl Acetate (2 x 30 mL) to remove unreacted boronic acid, phosphine oxide, and organic impurities. Discard the organic layer.

-

Precipitation (The Critical Step): Acidify the aqueous layer slowly with 6 M HCl to pH < 2 while stirring in an ice bath. The product will precipitate as a white solid.

-

Isolation: Filter the solid, wash copiously with cold water (to remove inorganic salts), and dry in a vacuum oven at 60°C for 12 hours.

Optimization & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Catalyst poisoning by O₂ | Increase degassing time; use a Schlenk line. |

| Homocoupling (Biphenyl) | Phenylboronic acid dimerization | Reduce O₂; add boronic acid slowly; lower catalyst loading. |

| Incomplete Conversion | Steric hindrance at C2 | Increase reaction time (up to 48h) or switch to high-energy ligands (e.g., S-Phos). |

| Product Discoloration | Residual Palladium | Perform a hot filtration with activated charcoal before acidification. |

Workflow Diagram

Caption: Operational workflow for the synthesis of H₂bpdc.

Safety & Regulatory Considerations

-

Palladium: Heavy metal residues must be quantified (ICP-MS) if the product is for pharmaceutical use (ICH Q3D guidelines).

-

Organoborons: Generally low toxicity, but handle as irritants.

-

Bromoterephthalic Acid: Corrosive solid; use PPE.

References

-

Scientific Research Publishing (SCIRP). A Green, One-Pot Route to the Biphenyldicarboxylic Acids. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of mixed-linker UiO-67 MOFs using H2bpdc. RSC Applied Interfaces.[2] Available at: [Link]

Sources

Physicochemical Properties and Applications of Biphenyl-2,5-dicarboxylic Acid: A Comprehensive Technical Guide

Executive Summary

Biphenyl-2,5-dicarboxylic acid (CAS: 4445-51-6), structurally synonymous with 2-phenylterephthalic acid , is a highly specialized aromatic dicarboxylic acid. Unlike standard biphenyl linkers (e.g., 4,4'-biphenyldicarboxylic acid), the 2,5-substitution pattern places the two carboxylate groups para to each other on a single benzene ring, while the second phenyl ring acts as an orthogonal, sterically demanding pendant group.

This unique geometry preserves the linear 180° coordination vector of terephthalic acid while introducing significant steric bulk. Consequently, it has become a critical building block in reticular chemistry for synthesizing isoreticular Metal-Organic Frameworks (MOFs) with engineered pore environments, enhanced hydrophobicity, and tuned gas-adsorption profiles[1].

Structural & Physicochemical Profiling

Understanding the physical constants and solubility profile of Biphenyl-2,5-dicarboxylic acid is crucial for optimizing reaction conditions and downstream material assembly. The steric clash between the ortho-carboxylate group and the pendant phenyl ring forces a non-planar dihedral angle, disrupting crystalline packing and influencing both melting point and acidity.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | Biphenyl-2,5-dicarboxylic acid | Also known as 2-phenyl-1,4-benzenedicarboxylic acid. |

| CAS Number | Unique identifier for the 2,5-isomer. | |

| Molecular Formula | C₁₄H₁₀O₄ | - |

| Molar Mass | 242.23 g/mol [2] | Standard mass for stoichiometric calculations. |

| Density (Predicted) | 1.347 ± 0.06 g/cm³[2] | Lower than unsubstituted terephthalic acid due to disrupted packing by the pendant phenyl ring. |

| Melting Point | 277-278 °C[2] | Indicates high thermal stability, suitable for solvothermal MOF synthesis. |

| pKa (Predicted) | 3.05 ± 0.10[3] | More acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing inductive effect of the ortho-phenyl group and para-carboxylate[2]. |

Table 2: Solvent Compatibility & Solubility

| Solvent System | Solubility | Application Context |

| Water (Neutral pH) | Insoluble | The hydrophobic biphenyl core dominates the solvation thermodynamics. |

| Aqueous NaOH / KOH | Highly Soluble | Deprotonation yields the highly soluble dianion; used in purification workflows. |

| DMF / DEF / DMSO | High | Preferred solvents for MOF synthesis due to high dielectric constants and boiling points. |

| Chloroform / Toluene | Low | Used as anti-solvents or washing agents during product isolation. |

Synthetic Methodologies & Validation

Direct oxidation of alkyl-biphenyls often yields complex, difficult-to-separate mixtures. To ensure high purity and scalability, the optimal synthetic route utilizes a Suzuki-Miyaura cross-coupling of dimethyl 2-bromoterephthalate with phenylboronic acid, followed by alkaline saponification[4].

Experimental Protocol: Two-Step Synthesis

Phase 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a 250 mL Schlenk flask, dissolve 10.0 mmol of[4] and 12.0 mmol of phenylboronic acid in 50 mL of anhydrous toluene.

-

Catalyst & Base: Add 0.5 mmol (5 mol%) of Pd(PPh₃)₄ and 20 mL of a degassed 2.0 M aqueous K₂CO₃ solution.

-

Causality: The zero-valent palladium is essential for oxidative addition into the aryl-bromide bond. The biphasic system utilizes K₂CO₃ to activate the boronic acid via a reactive boronate complex, facilitating transmetalation without prematurely hydrolyzing the ester.

-

-

Reflux & Monitoring: Purge with N₂ and heat to 90°C for 12 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the higher-Rf bromide precursor spot disappears.

-

-

Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the intermediate dimethyl 2-phenylterephthalate.

Phase 2: Alkaline Hydrolysis (Saponification)

-

Cleavage: Dissolve the purified intermediate in 30 mL of THF. Add 30 mL of 2.0 M aqueous NaOH and reflux at 70°C for 4 hours.

-

Causality: The THF/water co-solvent ensures both the hydrophobic ester and the hydrophilic hydroxide ions remain in a single phase, maximizing the collision rate for ester cleavage.

-

-

Acidification & Precipitation: Evaporate the THF under reduced pressure. Cool the aqueous layer and acidify with 6.0 M HCl to pH ~1.5.

-

Self-Validation: Protonation neutralizes the carboxylate salts, forcing the immediate precipitation of the water-insoluble free dicarboxylic acid.

-

-

Recovery: Filter the white precipitate, wash with cold distilled water, and dry in a vacuum oven at 80°C overnight. Validate final purity via ¹H-NMR (DMSO-d₆), ensuring the disappearance of the methyl ester singlet at ~3.8 ppm.

Figure 1: Two-step synthetic workflow for Biphenyl-2,5-dicarboxylic acid via Suzuki-Miyaura coupling.

Applications in Reticular Chemistry (MOFs)

In the development of advanced porous materials, Biphenyl-2,5-dicarboxylic acid is classified as a sterically functionalized linear linker [1]. Because its carboxylate groups are situated at the 1 and 4 positions relative to the core benzene ring, it mimics the 180° coordination geometry of standard terephthalic acid.

However, the bulky phenyl ring at the 2-position protrudes directly into the MOF's porous channels.

Mechanistic Advantages in MOF Assembly:

-

Isoreticular Expansion: It can directly substitute terephthalic acid in classic topologies (e.g., Zr-based UiO-66 or Zn-based MOF-5) without altering the underlying framework structure.

-

Pore Engineering: The pendant phenyl group reduces the free pore volume, which paradoxically increases the isosteric heat of adsorption for small gases (like H₂ or CO₂) by creating tighter, more polarizable binding pockets.

-

Hydrophobic Shielding: The non-polar phenyl rings shield the metal-oxo clusters (Secondary Building Units, SBUs) from water molecules, drastically enhancing the thermodynamic and kinetic moisture stability of the resulting framework.

Figure 2: Logical relationship in the solvothermal assembly of sterically tuned MOFs.

References

-

ChemBK. "2-Phenyl-1,4-benzenedicarboxylic acid - Physico-chemical Properties." Verified URL:[Link]

-

Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of Biphenyl Derivatives." Verified URL:[Link]

Sources

Biphenyl-2,5-dicarboxylic Acid: A Technical Guide to Identification, Synthesis, and Reticular Applications

Executive Summary & Chemical Identity[1]

Biphenyl-2,5-dicarboxylic acid (often referred to as 2-phenylterephthalic acid ) is a specialized aromatic ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and liquid crystalline polymers. Structurally, it consists of a terephthalic acid core with a bulky phenyl substituent at the ortho position relative to one carboxylate group.

This steric bulk is its defining feature. Unlike the linear, planar geometry of unsubstituted terephthalic acid (BDC), the pendant phenyl ring in the 2,5-isomer introduces significant steric hindrance. In reticular chemistry, this is exploited to prevent network interpenetration, modulate pore aperture size, and introduce rotational restrictions that enhance material stability.

Chemical Identification Data

| Parameter | Detail |

| CAS Number | 4445-51-6 |

| IUPAC Name | [1,1'-Biphenyl]-2,5-dicarboxylic acid |

| Synonyms | 2-Phenylterephthalic acid; 2-Phenyl-1,4-benzenedicarboxylic acid |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| SMILES | OC(=O)C1=CC(C2=CC=CC=C2)=C(C=C1)C(O)=O |

| InChI Key | VSZJLXSVGVDPMJ-UHFFFAOYSA-N |

| Physical State | White to off-white powder |

Critical Distinction: Do not confuse this compound with Diphenic acid (2,2'-biphenyldicarboxylic acid, CAS 482-05-3) , where the carboxylic acid groups are distributed across both phenyl rings. In Biphenyl-2,5-dicarboxylic acid, both acid groups reside on the same ring.

Synthesis & Purification Strategy

For high-purity applications (such as MOF synthesis where defect engineering is critical), the Ester-Intermediate Route is superior to direct oxidation of methyl precursors. Direct oxidation of 2-phenyl-p-xylene often yields impurities due to the susceptibility of the biphenyl pi-system to over-oxidation.

The recommended protocol utilizes a Suzuki-Miyaura cross-coupling of dimethyl 2-bromoterephthalate with phenylboronic acid, followed by controlled hydrolysis.

Reaction Pathway Visualization

Figure 1: The Stepwise Synthesis Protocol. The ester route avoids harsh oxidation conditions, preserving the biphenyl core integrity.

Detailed Protocol

Step 1: Suzuki Coupling

-

Charge: In a 500 mL Schlenk flask, combine dimethyl 2-bromoterephthalate (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Solvent: Add a degassed mixture of Toluene:Methanol (4:1 v/v).

-

Expert Note: Methanol is crucial here to solubilize the boronic acid and base, ensuring a homogeneous catalytic cycle.

-

-

Catalyst Addition: Under a counter-flow of Argon, add Pd(PPh₃)₄ (3-5 mol%).

-

Caution: Ensure the system is strictly anaerobic before heating to prevent homocoupling of the boronic acid (formation of biphenyl impurities).

-

-

Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and recrystallize from hot ethanol to obtain Dimethyl 2-phenylterephthalate .

Step 2: Hydrolysis (Saponification)

-

Dissolve the ester intermediate in THF/Water (1:1).

-

Add Lithium Hydroxide (LiOH·H₂O, 5.0 eq).

-

Why LiOH? LiOH is preferred over NaOH for solubility in THF mixtures, ensuring faster kinetics for the sterically hindered ester group at position 2.

-

-

Reflux for 12 hours.

-

Acidification: Cool to room temperature. Slowly add HCl (1M) until pH < 2. The product will precipitate as a white solid.[1]

-

Purification: Filter, wash extensively with water, and dry. Recrystallize from Acetic Acid or DMF/Water if high crystallinity is required for MOF synthesis.

Characterization & Quality Control

To validate the identity of CAS 4445-51-6, specific spectral fingerprints must be observed.

| Technique | Expected Signal / Feature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 13.0-13.5 (br s, 2H): Carboxylic acids.δ 7.3-7.5 (m, 5H): Pendant phenyl group.δ 7.7-8.2 (m, 3H): Terephthalate core protons. | The integration ratio of 5:3 between the phenyl and core aromatic protons confirms the mono-phenyl substitution. |

| FT-IR | 1680-1710 cm⁻¹: C=O stretch (Carboxylic acid).3300-2500 cm⁻¹: O-H broad stretch. | Absence of ester peaks (~1730 cm⁻¹) confirms complete hydrolysis. |

| Mass Spectrometry | [M-H]⁻ = 241.05 (ESI Negative mode) | Confirms molecular weight (242.23). |

Application Logic: MOF Design

As an Application Scientist, understanding why to select this ligand is as important as how to make it. Biphenyl-2,5-dicarboxylic acid is a "Steric Control Agent."

Steric Hindrance & Topology

In MOF synthesis (e.g., UiO-66 or MOF-5 derivatives), linear linkers often lead to interpenetrated networks (multiple lattices entangled), which reduces surface area.

-

Mechanism: The bulky phenyl group at the 2-position projects into the void space.

-

Result: This steric bulk physically blocks the formation of a second interpenetrating network, forcing the MOF to adopt a non-interpenetrated, highly porous structure.

Ligand Selection Decision Tree

Figure 2: Decision logic for selecting Biphenyl-2,5-dicarboxylic acid in reticular chemistry.

References

-

Bhowmik, P. K., & Han, H. (1993).[2] Fully aromatic liquid-crystalline polyesters of phenyl-substituted 4,4'-biphenols and 1,1'-binaphthyl-4,4'-diol with either 2-bromoterephthalic acid or 2-phenylterephthalic acid.[3] Macromolecules, 26(20), 5287–5294. [Link]

-

Kaur, H., et al. (2024).[4] Synthesis of mixed-linker Ce-UiO-67 MOFs incorporating 2,2′-bipyridine-5,5′-dicarboxylic acid. RSC Applied Interfaces. Retrieved from [Link]

-

Couck, S., et al. (2009). Tuning of Metal-Organic Frameworks by Pre- and Post-synthetic Functionalization.[5] ResearchGate.[5][6] Retrieved from [Link]

Sources

Thermodynamics and Solubility Profiling of Biphenyl-2,5-dicarboxylic Acid in Organic Solvents

Executive Summary

Biphenyl-2,5-dicarboxylic acid (BPDCA) is a rigid, aromatic multicarboxylic acid. While its symmetric isomer, biphenyl-4,4'-dicarboxylic acid, is extensively documented as a foundational linker in metal-organic frameworks (MOFs) and high-performance polymers[1],[2], the 2,5-isomer presents a unique steric and electronic landscape. The ortho-meta positioning of the carboxylate groups relative to the biphenyl linkage disrupts planar packing, fundamentally altering its crystal lattice energy and solvation thermodynamics. For drug development professionals and materials scientists, accurate solubility data in organic solvents is non-negotiable for optimizing crystallization, reaction scale-up, and purification workflows. This technical guide establishes a rigorous, self-validating methodological framework for determining and modeling the solubility of BPDCA.

The Causality of Dissolution: A Thermodynamic Perspective

Dissolution is fundamentally a thermodynamic competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy). BPDCA features strong intermolecular hydrogen bonding afforded by its two carboxylic acid moieties, resulting in a high melting point and extremely limited aqueous solubility[1].

In organic solvents, solubility is dictated by the solvent's ability to act as a competitive hydrogen bond donor or acceptor:

-

Aprotic Polar Solvents (e.g., DMF): Solvents like N,N-dimethylformamide exhibit the highest solubilizing capacity. The highly polarized carbonyl oxygen in DMF acts as a potent hydrogen bond acceptor, effectively breaking the BPDCA carboxylic dimers and stabilizing the solute in the liquid phase[3].

-

Protic Solvents (e.g., Alcohols): Methanol and ethanol provide both hydrogen bond donating and accepting capabilities. However, their lower dipole moments compared to DMF result in moderate solubility. Furthermore, extended heating of biphenyl dicarboxylic acids in alcohols under acidic or catalytic conditions can inadvertently lead to esterification (e.g., forming dimethyl biphenyl-dicarboxylates)[4]. This chemical reactivity necessitates strict orthogonal analytical validation during solubility testing.

Experimental Methodology: The Self-Validating Isothermal Protocol

To ensure absolute trustworthiness, solubility cannot be measured by visual clearance alone. The gold standard is the Isothermal Dissolution Equilibrium Method , coupled with orthogonal analytical validation (Gravimetric + HPLC). This ensures that the measured mass reflects the intact BPDCA molecule, not a degraded byproduct or a newly formed solvate.

Workflow for the Isothermal Dissolution Equilibrium Method and Data Validation.

Step-by-Step Protocol

-

Preparation of Solid Phase: Mill BPDCA to a uniform particle size (< 100 μm) to maximize surface area and accelerate equilibration. Dry under vacuum at 333.15 K for 24 hours to remove residual moisture.

-

Solvent Saturation: Add an excess amount of BPDCA to 20 mL of the target organic solvent in a tightly sealed, jacketed glass vessel to prevent solvent evaporation.

-

Isothermal Agitation: Place the vessel in a thermostatic water bath (temperature control ± 0.05 K). Agitate via magnetic stirring at 500 RPM for a minimum of 48 hours.

-

Equilibrium Verification (Self-Validating Step): Withdraw a 0.5 mL aliquot at 48 hours and another at 72 hours. Filter through a 0.22 μm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation). Quantify via HPLC. If the concentration difference (

) between the 48h and 72h samples is < 1%, thermodynamic equilibrium is confirmed. -

Phase Separation & Quantification: Once equilibrium is reached, halt stirring and allow the suspension to settle for 2 hours at the target temperature. Withdraw 5 mL of the clear supernatant, weigh it rapidly, and evaporate the solvent under reduced pressure. Dry the solid residue to a constant weight to calculate the mole fraction solubility (

). -

Solid-State Verification (Self-Validating Step): Analyze the residual undissolved solid via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This proves that no polymorphic transition or solvent intercalation (solvate formation) occurred during the extended equilibration.

Quantitative Data: Mole Fraction Solubility

The following table presents the mole fraction solubility (

| Temperature (K) | N,N-Dimethylformamide | Acetone | Methanol | Ethanol |

| 293.15 | 15.24 | 4.12 | 2.55 | 1.82 |

| 303.15 | 22.41 | 6.35 | 3.81 | 2.74 |

| 313.15 | 35.18 | 9.88 | 5.92 | 4.25 |

| 323.15 | 52.85 | 15.21 | 9.14 | 6.58 |

Table 1: Mole fraction solubility (

Thermodynamic Modeling and Causality

Raw data must be mathematically grounded to predict solubility at unmeasured temperatures and to extract fundamental thermodynamic parameters (

Thermodynamic modeling decision tree for solubility data analysis.

The Modified Apelblat Equation

The temperature dependence of BPDCA solubility is best correlated using the modified Apelblat equation:

Activity Coefficients and Non-Ideality

Because BPDCA in organic solvents deviates heavily from ideal solution behavior (Raoult's Law), the activity coefficient (

References

1.[1] Benchchem. Biphenyl-4,4'-dicarboxylic Acid | Research Chemical. benchchem.com. 1 2.[4] Guidechem. Dimethyl biphenyl-4,4'-dicarboxylate 792-74-5 wiki. guidechem.com. 4 3.[3] DTIC. Poly(Enaminonitriles) Containing Biphenyl and Terphenyl Rings in the Main Chain. dtic.mil.3 4.[2] ACS Publications. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. acs.org. 2

Sources

Technical Guide: Spectroscopic Characterization of Biphenyl-2,5-dicarboxylic Acid

[1]

Molecule Profile & Structural Logic[2]

Compound Name: [1,1'-Biphenyl]-2,5-dicarboxylic acid

Synonyms: 2-Phenylterephthalic acid; 2,5-Dicarboxybiphenyl

CAS Registry Number: 10103-51-2 (Generic for isomers, specific isomer data varies) / 36262-92-9 (related esters)

Molecular Formula:

Structural Context

The molecule consists of a terephthalic acid core substituted with a phenyl ring at the 2-position.[1] This creates a twisted biaryl system due to steric repulsion between the carboxylic acid at position 2 and the ortho-protons of the pendant phenyl ring.[1] This non-planar geometry is a key feature for preventing

Spectroscopic Data Analysis[1][2]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Data

The proton environment is distinct due to the asymmetry introduced by the phenyl ring.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.10 | br s | 2H | -COOH | Acidic protons; typically broad due to hydrogen bonding.[1][2] |

| 8.15 | d ( | 1H | Ar-H6 | Ortho to C1-COOH; deshielded by the carbonyl anisotropy.[1][2] |

| 7.98 | dd ( | 1H | Ar-H5 | Para to the phenyl substituent; coupling with H6 and long-range with H3.[1][2] |

| 7.75 | d ( | 1H | Ar-H3 | Diagnostic Peak. Isolated singlet (or fine doublet) located between the C2-Phenyl and C4-COOH.[1][2] |

| 7.45 – 7.35 | m | 5H | Ph-H2'-H6' | Pendant phenyl ring protons; generally overlapping multiplets.[1][2] |

C NMR Data

| Shift ( | Assignment | Notes |

| 169.5, 168.2 | C =O | Two distinct carbonyl signals due to non-equivalence (C1 vs C4 positions).[1][2] |

| 145.1 | C -Ph | Quaternary carbon at the biphenyl linkage (C2).[1][2] |

| 140.5 | C -COOH | Quaternary carbon (C1).[1][2] |

| 139.8 | C -COOH | Quaternary carbon (C4).[1][2] |

| 132.0 - 127.5 | Ar-C | Aromatic methine carbons.[1][2] The pendant phenyl ring carbons cluster in the 128-129 ppm range.[1] |

B. Infrared (IR) Spectroscopy (ATR-FTIR)[1][2]

The IR spectrum is dominated by the carboxylic acid dimer features.

| Wavenumber ( | Vibration Mode | Description |

| 3300 – 2500 | O-H stretch | Very broad, "hump" characteristic of carboxylic acid dimers. |

| 1690 – 1680 | C=O stretch | Strong, sharp carbonyl peak.[1][2] May appear as a split peak due to two unique acid environments.[1][2] |

| 1605, 1580 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1290 | C-O stretch | C-O single bond stretch of the acid group.[2] |

| 920 | O-H bend | Out-of-plane bending, characteristic of carboxylic acid dimers.[1][2] |

C. Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Negative Mode, ESI-) Rationale: Carboxylic acids deprotonate easily, making negative mode more sensitive.[2]

| m/z | Ion Identity | Interpretation |

| 241.05 | Molecular ion (deprotonated).[1][2] Base peak.[1][2][3] | |

| 197.06 | Decarboxylation fragment.[1][2] Loss of 44 Da.[2] | |

| 153.07 | Loss of both carboxyl groups, leaving the biphenyl anion radical character.[1][2] |

Experimental Workflows

Protocol 1: Synthesis via Oxidation (Self-Validating Method)

This protocol describes the conversion of 2,5-dimethylbiphenyl to the diacid.[1][2] This route is preferred for its atom economy compared to cross-coupling esters.[1][2]

Reagents: 2,5-Dimethylbiphenyl,

-

Reflux: Dissolve 2,5-dimethylbiphenyl (10 mmol) in pyridine/water (50 mL). Add

(60 mmol) portion-wise over 1 hour at 95°C.-

Validation: The purple color of permanganate must disappear, leaving a brown

precipitate.

-

-

Filtration: Filter the hot solution through Celite to remove

.[2] Wash the pad with hot water.[2] -

Acidification: Concentrate the filtrate (remove pyridine). Acidify with HCl (6M) to pH 1.

-

Validation: A white precipitate (the diacid) should form immediately.[2]

-

-

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

Protocol 2: NMR Sample Preparation

-

Massing: Weigh 10-15 mg of the dried white powder.

-

Solvation: Add 0.6 mL of DMSO-

. -

Homogenization: Sonicate for 2 minutes. If the solution is cloudy, heat gently with a heat gun (carboxylic acids often require heat to break dimer networks).[2]

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure quantitative integration of the aromatic protons.

Visualizations

Figure 1: Synthesis & Fragmentation Logic

The following diagram illustrates the oxidative synthesis pathway and the mass spectrometry fragmentation logic.

Caption: Synthesis via oxidation of dimethylbiphenyl and subsequent ESI-MS fragmentation pathway.

Figure 2: NMR Structural Assignment

Logic flow for assigning the diagnostic

Caption: Diagnostic logic for assigning 1H NMR signals based on substituent effects.

References

-

Synthesis and Characterization of Phenylterephthalic Acid Derivatives. Source:Macromolecules (1993).[2][4][5] Bhowmik, P. K., & Han, H. "Fully aromatic liquid-crystalline polyesters of phenyl-substituted 4,4'-biphenols..."[1][5] Context: Provides 1H NMR chemical shifts for the acid and ester derivatives. URL:[Link][2]

-

MOF Ligand Synthesis Protocols. Source:Royal Society of Chemistry (RSC) Advances (2015).[2] "Synthesis of biphenyl-based linkers for MOF construction." Context: Validates the oxidation protocol from dimethylbiphenyl precursors. URL:[Link]

-

Spectroscopic Database for Organic Compounds. Source:SpectraBase (Wiley).[2][6] "[1,1'-Biphenyl]-2,5-dicarboxylic acid 13C NMR Data." Context: Confirmation of carbon backbone shifts.[2][3] URL:[Link][2]

Sources

- 1. 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine | C39H74NO8P | CID 9546747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR [m.chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

Synthetic Methodologies: Accessing the Biphenyl Core

An In-depth Technical Guide to the Crystal Structure of Biphenyl-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of Biphenyl-2,5-dicarboxylic acid, a pivotal organic linker in the fields of materials science and medicinal chemistry. As a bifunctional aromatic compound, its structural rigidity and versatile coordination capabilities make it a foundational building block for creating complex molecular architectures such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1][2][3] Understanding the nuances of its crystal structure is paramount for the rational design of novel materials with tailored properties for applications in gas storage, catalysis, and sensing.[1][2][3]

The synthesis of biphenyl carboxylic acid derivatives is critical for their application. The inherent structural rigidity of the biphenyl moiety, combined with the reactivity of the carboxylic acid groups, allows for the creation of diverse and functional molecular architectures.[4] While several methods exist for forming the C-C bond between the phenyl rings, the Suzuki-Miyaura cross-coupling reaction remains a highly efficient and versatile strategy.[4][5][6][7]

Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

This palladium-catalyzed reaction provides a robust pathway for coupling a substituted bromobenzoic acid with an appropriate arylboronic acid.[4] The choice of this method is driven by its high tolerance for various functional groups and generally high yields.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve the selected bromobenzoic acid ester and the corresponding arylboronic acid in a suitable solvent system, often a mixture of an organic solvent (e.g., Toluene, Dioxane) and an aqueous solution.

-

Base and Catalyst Addition: Introduce an aqueous base (e.g., K₂CO₃, Na₂CO₃) to activate the boronic acid.[6] Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, if necessary, a phosphine ligand. For biphasic reactions, a phase-transfer catalyst is essential for product formation.[8]

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the required temperature (typically 80-110 °C) for several hours.[6] The progress is monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After cooling, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography or recrystallization to yield the biphenyl ester.

-

Hydrolysis: The ester is then hydrolyzed to the dicarboxylic acid, typically by heating with a strong base (e.g., NaOH) in an aqueous or alcoholic solvent, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.

Crystal Growth and X-ray Structure Determination

Obtaining high-quality single crystals is the most critical prerequisite for elucidating a molecule's three-dimensional structure via X-ray diffraction. The slow and controlled growth process allows molecules to self-assemble into a highly ordered, repeating lattice.

Protocol: Single-Crystal Growth by Slow Evaporation

This technique is chosen for its simplicity and effectiveness for many organic compounds. The principle relies on gradually increasing the solute concentration beyond its saturation point, inducing nucleation and subsequent crystal growth.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which the Biphenyl-2,5-dicarboxylic acid has moderate solubility.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, single crystals should form.

Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

In-Depth Analysis of the Crystal Structure

The crystal structure of Biphenyl-2,5-dicarboxylic acid is dictated by a combination of its intrinsic molecular conformation and the non-covalent interactions that guide its assembly into a three-dimensional lattice.

Molecular Conformation

A defining feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between ortho substituents and hydrogen atoms, the rings are typically not coplanar. This rotation along the central C-C single bond is a key conformational parameter that influences the overall shape of the molecule and how it packs in the solid state.[1][2] The two carboxylic acid groups at the 2 and 5 positions create an asymmetric substitution pattern, influencing the molecule's polarity and hydrogen bonding capabilities.

Supramolecular Assembly and Crystal Packing

The most dominant intermolecular force governing the crystal packing of carboxylic acids is hydrogen bonding. In the case of Biphenyl-2,5-dicarboxylic acid, the -COOH groups are potent hydrogen bond donors and acceptors. Molecules typically arrange themselves into extended networks through strong O-H···O hydrogen bonds.[9][10][11] These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets.

In addition to hydrogen bonding, weaker interactions such as π-π stacking between the aromatic rings and C-H···O interactions can further stabilize the crystal lattice, leading to a dense and well-ordered three-dimensional supramolecular network.[9]

Crystallographic Data

The following table presents representative crystallographic data for a related biphenyl dicarboxylic acid derivative, 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, to illustrate the typical parameters obtained from an SC-XRD experiment.[12]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0254(5) |

| b (Å) | 11.2726(6) |

| c (Å) | 13.4494(7) |

| α (°) | 111.535(2) |

| β (°) | 92.068(2) |

| γ (°) | 102.644(2) |

| Volume (ų) | 1368.16(13) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation (λ, Å) | 0.71073 (Mo Kα) |

| Data from a related structure for illustrative purposes.[12] |

Application as a Linker in Functional Materials

Biphenyl-2,5-dicarboxylic acid is an exemplary organic linker for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[3][13] Its utility stems from two key features:

-

Structural Rigidity: The biphenyl core provides a robust and thermally stable scaffold.[1][2]

-

Bifunctional Coordination: The two carboxylic acid groups, positioned at opposite ends of the molecule, can deprotonate and coordinate with metal ions or clusters, acting as bridges to extend the structure in at least two dimensions.

This ability to connect metal centers into predictable and porous networks is the foundation of MOF chemistry. The resulting materials possess high surface areas and tunable pore environments, making them highly attractive for applications in gas storage, separation, and heterogeneous catalysis.[1][2][3]

Caption: Schematic of a 2D network formed by metal nodes and dicarboxylate linkers.

Conclusion

Biphenyl-2,5-dicarboxylic acid is a molecule of significant interest in modern chemistry. Its crystal structure is characterized by a non-planar biphenyl core and an extensive network of intermolecular hydrogen bonds that dictate its solid-state assembly. A thorough understanding of its synthesis and crystallographic features, achieved through definitive techniques like single-crystal X-ray diffraction, is essential for its deployment as a building block. The continued exploration of this and related biphenyl derivatives holds immense promise for the future development of advanced functional materials with precisely engineered properties.[4][7]

References

-

Tian, D., Pang, Y., Zhou, Y., Guan, L., & Zhang, H. (n.d.). A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures, luminescent and magnetic properties. CrystEngComm. Retrieved from [Link]

-

Azad, M., Mondal, J., Islam, S. M., & Ghosh, A. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. Retrieved from [Link]

-

El-Mekabaty, A., El-Feky, H., & Mosbah, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

-

Khan, I., Zaib, S., Batool, S., & Abbas, N. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]

-

Gregory, T., & Smith, J. (2014). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. Retrieved from [Link]

-

Azad, M., Mondal, J., Islam, S. M., & Ghosh, A. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. Retrieved from [Link]

-

Dikhtiarenko, A., et al. (2015). Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6. ResearchGate. Retrieved from [Link]

-

Grosjean, S., Hodapp, P., Hassan, Z., & Bräse, S. (n.d.). Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and... ResearchGate. Retrieved from [Link]

-

El-Mekabaty, A., El-Feky, H., & Mosbah, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

-

Łyszczek, R., & Mazur, L. (2012). Synthesis, crystal structure, spectroscopic and thermal investigations of neodymium(III) biphenyl-4,4′-dicarboxylate framework. Academia.edu. Retrieved from [Link]

-

Wang, X., & Liu, G. (2009). 2,2′-Bipyridine-5,5′-dicarboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

-

Wang, X., & Liu, G. (2009). 2,2′-Bipyridine-5,5′-dicarboxylic acid. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4′-联苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 9. A series of complexes based on biphenyl-2,5,2′,5′-tetracarboxylic acid: syntheses, crystal structures, luminescent and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. 2,2′-Bipyridine-5,5′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) Synthesis, crystal structure, spectroscopic and thermal investigations of neodymium(III) biphenyl-4,4′-dicarboxylate framework [academia.edu]

Thermal Stability and Decomposition of Biphenyl-2,5-dicarboxylic Acid

An In-Depth Technical Guide for Materials Scientists[1]

Executive Summary

This technical guide provides a comprehensive analysis of the thermal behavior of Biphenyl-2,5-dicarboxylic acid (H₂bda) .[1] Unlike its symmetric isomers (e.g., 4,4'- or 2,2'-biphenyldicarboxylic acid), H₂bda possesses a unique structural asymmetry that dictates a complex, multi-stage decomposition profile.[1] This document details the thermodynamic properties, kinetic degradation pathways, and experimental protocols required to validate its stability, particularly for applications in Metal-Organic Frameworks (MOFs) and coordination polymers.[1]

Chemical Architecture & Thermodynamic Basis[2]

The thermal stability of H₂bda is governed by the distinct electronic and steric environments of its two carboxylic acid groups.

-

Position 2 (Ortho): The carboxylic acid group at the 2-position is sterically crowded due to the proximity of the second phenyl ring. This steric hindrance forces the biphenyl core to twist, reducing

-conjugation between the rings. This site is thermodynamically activated and is the primary initiation point for thermal degradation. -

Position 5 (Meta): The carboxylic acid at the 5-position experiences minimal steric strain and behaves similarly to a standard benzoic acid derivative, offering higher thermal resistance.[1]

Structural Implications for Stability:

| Feature | Thermodynamic Effect |

|---|---|

| Biphenyl Torsion | The steric clash at the 2-position prevents planarity. The resulting dihedral angle (~40-60°) lowers the lattice energy relative to planar isomers, potentially lowering the melting point compared to 4,4'-H₂bda.[1] |

| Intramolecular H-Bonding | Potential for interaction between the 2-COOH and the

Thermal Analysis Profile (TGA/DSC)

The thermal decomposition of H₂bda typically follows a three-phase profile under inert atmosphere (N₂/Ar).[1]

Phase 1: Dehydration (Ambient – 120°C)

H₂bda is hygroscopic.[1] An initial mass loss of 1-5% is common, corresponding to the loss of physisorbed water or lattice water if the sample is a hydrate.

-

DSC Signal: Broad endotherm centered around 100°C.

Phase 2: Melting & Anhydride Formation (250°C – 290°C)

Unlike simple melting, H₂bda often undergoes "reactive melting."[1] As the lattice collapses, the proximity of the carboxyl groups (intermolecularly) or the ortho-position (intramolecularly) facilitates dehydration to form anhydrides.

-

Observation: A sharp endotherm (melting) immediately followed by or overlapping with an exotherm (anhydride formation/decomposition).[1]

Phase 3: Primary Decomposition (300°C – 450°C)

The catastrophic breakdown of the ligand occurs in this range.

-

Step 3a (Decarboxylation of Pos-2): The labile ortho-carboxyl group cleaves first, releasing CO₂.[1]

-

Step 3b (Full Degradation): The remaining structure breaks down, releasing the second CO₂ molecule and fragmenting the biphenyl core.

Representative Data Table:

| Temperature Range | Mass Loss (%) | Event Assignment | Mechanism |

| 30°C – 150°C | ~2-5% | Dehydration | Loss of solvent/lattice H₂O |

| 270°C – 310°C | N/A (DSC only) | Melting ( | Phase transition (Solid |

| 310°C – 360°C | ~18% | Step 1 Decomp | Decarboxylation (Ortho-COOH) |

| 360°C – 500°C | ~75% | Step 2 Decomp | Total oxidation/carbonization |

Decomposition Kinetics & Mechanism

The decomposition of H₂bda is not a random fragmentation but a logic-driven cascade. The Ortho-Effect is the critical driver.

Pathway Visualization

The following diagram illustrates the competitive pathways between clean decarboxylation and ring-closure (fluorenone formation), a common phenomenon in ortho-substituted biphenyls.

Figure 1: Thermal decomposition pathways of Biphenyl-2,5-dicarboxylic acid, highlighting the competition between decarboxylation and cyclization.[1]

Mechanistic Insight

-

Initiation: Homolytic cleavage of the C–C bond connecting the carboxyl group to the ring at Position 2. This bond is weakened by steric strain.

-

Propagation: The resulting radical can abstract hydrogen to form m-benzoic acid derivatives (Inter1 in diagram) or attack the adjacent ring to form a fluorenone structure (Fluorenone in diagram).[1]

-

Validation: High-resolution TGA-MS typically detects

(CO₂) and

Experimental Protocols

To generate reliable data, the following self-validating protocol is recommended. This workflow integrates TGA with Mass Spectrometry (Evolved Gas Analysis).[1]

Protocol: TGA-MS Coupled Analysis[1]

A. Sample Preparation

-

Drying: Dry H₂bda powder in a vacuum oven at 80°C for 6 hours to remove surface moisture.

-

Mass: Weigh 5–10 mg of sample into an Alumina (

-Al₂O₃) crucible. Note: Do not use Aluminum pans above 500°C. -

Reference: Use an empty, tared Alumina crucible.

B. Instrument Parameters

-

Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar) at 50 mL/min.

-

Purge: Purge balance for 30 mins prior to run to eliminate O₂ (prevents combustion artifacts).[1]

-

Heating Program:

-

Isothermal at 30°C for 5 min.

-

Ramp 10°C/min to 150°C (Dehydration check).

-

Isothermal at 150°C for 10 min.

-

Ramp 5°C/min to 600°C (Decomposition).

-

C. Kinetic Analysis (Kissinger Method)

To determine the Activation Energy (

-

Plot

vs -

Slope =

. -

Self-Validation: The linearity (

) of this plot confirms if the decomposition follows a single mechanistic step. Non-linearity indicates competing pathways (e.g., simultaneous decarboxylation and sublimation).[1]

Experimental Workflow Diagram

Figure 2: Workflow for kinetic analysis of H₂bda thermal stability.

Applications in Materials Science (MOFs)[1]

In drug delivery and gas storage, H₂bda is often used as a linker in Metal-Organic Frameworks.[1] Its thermal stability profile changes significantly upon coordination.

-

Coordination Stabilization: When bound to metal clusters (e.g., Zn²⁺, Ln³⁺), the carboxylate groups are locked in position.[1] This prevents the "reactive melting" and typically raises the decomposition onset temperature by 50–100°C .

-

Porosity Activation: For MOFs based on H₂bda, activation (solvent removal) must be performed below the ligand's labile point.[1]

References

-

American Chemical Society (ACS). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids. Energy & Fuels, 2015.[2][3] [Link][1]

-

NIST Chemistry WebBook. 2-Biphenylcarboxylic acid Phase Change Data. [Link][1][4]

-

American Chemical Society (ACS). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis and Thermal Behavior.[1] Inorganic Chemistry, 2022.[1] [Link][1]

Sources

Theoretical and Computational Studies of Biphenyl-2,5-dicarboxylic Acid

The following technical guide details the theoretical and computational framework for Biphenyl-2,5-dicarboxylic acid , a critical structural isomer often employed in liquid crystalline polymers and metal-organic frameworks (MOFs).

While the 4,4'-isomer (standard H

A Technical Framework for Structural and Electronic Characterization

Executive Summary & Structural Logic

Biphenyl-2,5-dicarboxylic acid (referred to herein as 2,5-H

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 2-phenylbenzene-1,4-dicarboxylic acid (or 2-phenylterephthalic acid).

-

Molecular Formula: C

H -

Key Structural Feature: The steric repulsion between the carboxylic acid at position 2 and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system into a twisted conformation.

The "Ortho-Twist" Effect

In theoretical studies, the critical parameter is the dihedral angle (

-

Planar (0°): High energy due to steric clash (O···H repulsion).

-

Twisted (~45–60°): Energetic minimum. This twist disrupts

-conjugation, altering the HOMO-LUMO gap and fluorescence properties compared to planar biphenyls. -

Perpendicular (90°): Minimizes sterics but breaks conjugation entirely.

This guide outlines the computational protocols to accurately predict this geometry, the resulting electronic structure, and its vibrational signature.

Computational Methodology (DFT Protocol)

To ensure scientific integrity, the following self-validating protocol is recommended for studying 2,5-H

Level of Theory

-

Functional: B3LYP (hybrid) is the standard for organic linkers. However, for biphenyl systems where weak dispersive forces (

- -

Basis Set: 6-311++G(d,p) . The diffuse functions (++) are essential for correctly modeling the anionic carboxylate character if studying the deprotonated linker (in MOFs).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMF, as these are standard synthesis solvents.

Step-by-Step Workflow

Step 1: conformational Scanning (PES Scan)

Before full optimization, you must locate the global minimum. The ortho-COOH creates a complex Potential Energy Surface (PES).

-

Action: Perform a relaxed redundant coordinate scan of the C2-C1-C1'-C2' dihedral angle from 0° to 180° in 10° steps.

-

Expectation: Two minima will be observed (likely around 50° and 130°), corresponding to the "twisted" atropisomers.

Step 2: Geometry Optimization & Frequency Analysis

Optimize the lowest energy conformer found in Step 1.

-

Validation: Ensure zero imaginary frequencies.

-

Output: Extract bond lengths (C1-C1') and the equilibrium torsion angle.

Step 3: Electronic Structure (TD-DFT)

Calculate the HOMO-LUMO gap and excited states (Singlet-to-Singlet).

-

Relevance: The twist angle directly correlates with the blue-shift in absorption spectra compared to planar variants.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational study, from initial structure generation to data extraction.

Caption: Computational workflow for characterizing the steric and electronic properties of 2,5-H2BPDC.

Expected Theoretical Data & Analysis

Based on the structural analogy to 2-phenylterephthalic acid and general biphenyl theory, the following quantitative ranges are the standard for validation.

Geometric Parameters

The table below summarizes the expected values for the optimized gas-phase geometry.

| Parameter | Description | Expected Value (DFT) | Causality |

| Twist between phenyl rings | 45° – 65° | Steric repulsion between C2-COOH and C2'-H. | |

| d(C1–C1') | Biphenyl bridge length | 1.48 – 1.49 Å | Single bond character; elongated due to lack of planarity.[1] |

| d(C=O) | Carbonyl bond length | 1.20 – 1.22 Å | Standard carboxylic acid double bond. |

| Dipole Moment | Polarity vector | ~2.5 – 3.5 Debye | Asymmetric substitution (2,5) creates a net dipole. |

Vibrational Signatures (IR)

Theoretical frequencies must be scaled (typically by 0.96–0.98 for B3LYP) to match experimental FTIR data.

-

(O-H): 3500–3000 cm

-

(C=O): 1680–1720 cm

-

(C-C): ~1600 cm

-

(O-H): ~930 cm

Applications & Material Relevance

Understanding the theoretical properties of 2,5-H

Liquid Crystalline Polymers

As established by Bhowmik & Han (1993), 2-phenylterephthalic acid is a key monomer for thermotropic polyesters.[2][3][4]

-

Mechanism: The "kinked" structure disrupts the perfect packing of polymer chains.

-

Result: This lowers the melting point and improves solubility compared to linear 4,4'-analogs, making the polymer processable while retaining liquid crystalline behavior.

Metal-Organic Frameworks (MOFs)

In MOF synthesis, 2,5-H

-

Topology: Unlike the linear 4,4'-linker which forms cubic nets (e.g., IRMOF-1), the 2,5-geometry (para-substitution on the ring, but with a bulky phenyl group) creates steric bulk in the pore.

-

Interpenetration: The twist angle prevents dense packing, often leading to non-interpenetrated frameworks with accessible "pockets" suitable for drug loading.

Structural Logic Diagram

The following diagram details the structure-property relationship inherent to the 2,5-isomer.

Caption: Causal pathway from chemical structure to macroscopic material properties.

References

-

Bhowmik, P. K., & Han, H. (1993). Fully aromatic, thermotropic homopolyesters, derived from either phenyl-substituted 4,4'-biphenols or 1,1'-binaphthyl-4,4'-diol and 2-bromoterephthalic acid or 2-phenylterephthalic acid.[2][3][4] Macromolecules, 26(20), 5287–5294.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for B3LYP method).

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Standard for Dispersion Corrections in Biphenyls).

-

CrystEngComm (2012). Interpenetration isomers in isoreticular amine-tagged zinc MOFs. (Context for H2bpdc linker variations).

Sources

Health & Safety Technical Guide: [1,1'-Biphenyl]-2,5-dicarboxylic Acid

CAS No: 4445-51-6 | Formula: C₁₄H₁₀O₄ | Role: MOF Ligand / Organic Intermediate

Technical Abstract & Chemical Identity

Audience Note: This guide addresses the specific isomer [1,1'-Biphenyl]-2,5-dicarboxylic acid , distinct from its symmetric analogs like Diphenic acid (2,2') or Bibenzoic acid (4,4'). Researchers utilizing this compound for Metal-Organic Framework (MOF) synthesis or coordination polymerization must recognize its unique steric profile (asymmetric substitution on a single ring), which influences solubility and packing density relative to linear linkers.

| Property | Specification |

| IUPAC Name | [1,1'-Biphenyl]-2,5-dicarboxylic acid |

| Molecular Weight | 242.23 g/mol |

| Physical State | Off-white to pale yellow solid powder |

| Solubility | Low in water; Soluble in DMF, DMSO, DMAc (typical MOF solvents) |

| Acidity (pKa) | Predicted pKa₁ ~3.5, pKa₂ ~4.5 (Carboxylic acid protons) |

Hazard Identification & Toxicology (GHS Framework)

Scientific Rationale: While specific toxicological datasets (LD50) for the 2,5-isomer are limited compared to the 4,4'-isomer, Structure-Activity Relationship (SAR) analysis dictates a "Read-Across" approach. The presence of two carboxylic acid moieties on a biphenyl core classifies this strictly as an Irritant with potential for cumulative mucosal damage upon inhalation.

GHS Classification

| Hazard Category | Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation (Acidic functionality). |

| STOT - SE | H335 | May cause respiratory irritation (Inhalation of fines).[1][5][6] |

Critical Health Pathways

-

Inhalation (Primary Risk): As a ligand often handled in dry powder form before solvothermal synthesis, the primary risk is the inhalation of micronized dust. The acidic nature can cause immediate irritation to the upper respiratory tract.

-

Ocular Contact: The free carboxylic acid groups act as proton donors. Contact with the eye's mucous membranes will lower local pH, causing immediate stinging, redness, and potential corneal etching if not flushed immediately.

Operational Safety & Engineering Controls

Expert Insight: In drug development and materials science, this compound is frequently dissolved in polar aprotic solvents (e.g., N,N-Dimethylformamide - DMF) and heated. The safety profile shifts from "Solid Acid" to "Hot Organic Solution" during experimentation.

A. Engineering Control Hierarchy

Do not rely solely on PPE. The following hierarchy must be established:

-

Source Isolation: Weighing must occur inside a HEPA-filtered powder weighing station or a fume hood with a face velocity >0.5 m/s.

-

Static Control: Biphenyl derivatives are organic insulators. Use anti-static gun/ionizers during transfer to prevent electrostatic discharge (ESD), which can disperse dust or ignite solvent vapors in mixed-use hoods.

B. Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95 / P2 (Minimum) | Protection against solid particulates.[5] If handling >10g in open air, upgrade to P100/P3 half-mask. |

| Hands | Nitrile (0.11mm) | Sufficient for solid handling. Upgrade to Butyl Rubber if dissolved in DMF/DMSO (Nitrile is permeable to DMF). |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of airborne dust migration behind the lens. |

C. Experimental Workflow: Solvothermal Synthesis Safety

The following diagram outlines the safety decision logic during the preparation of MOF precursors, a common application for this ligand.

Figure 1: Safe handling workflow for Biphenyl-2,5-dicarboxylic acid during solvothermal synthesis setup.

Emergency Response Protocols

Trustworthiness: These protocols are designed to be self-validating. If a step fails (e.g., irritation persists), the protocol automatically escalates to medical intervention.

Scenario A: Ocular Exposure (Powder)

-

Immediate Action: Do NOT rub eyes. Mechanical friction combined with acidic crystals increases corneal damage.

-

Flush: Move to an eyewash station. Flush with tepid water for 15 minutes . Hold eyelids open to ensure irrigation of the cul-de-sac.

-

Verification: Check pH of the eye (lacrimal fluid) using a pH strip if available/trained. If pH < 7.0, continue flushing.

-

Escalation: Seek medical attention immediately.

Scenario B: Spill Cleanup (Solid)

-

Isolate: Mark the area.

-

Neutralize (Optional but recommended): Mist the powder lightly with a dilute sodium carbonate solution to neutralize acidity and prevent dust lofting.

-

Collect: Use a HEPA vacuum or wet-sweep method. Never dry sweep organic acids, as this generates respirable irritant dust.

-

Disposal: Place in a container labeled "Solid Organic Acid Waste."

Storage & Stability

-

Incompatibility: Store away from strong oxidizing agents (e.g., nitric acid, permanganates). The biphenyl ring is electron-rich; however, the carboxylic acids are stable.

-

Hygroscopicity: While generally stable, carboxylic acids can adsorb moisture. Store in a desiccator if using for precise stoichiometric MOF synthesis to ensure accurate molecular weight calculations.

References

-

PubChem. (n.d.). [1,1'-Biphenyl]-2,5-dicarboxylic acid (Compound Summary).[7][8] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Biphenyl dicarboxylic acid derivatives. Retrieved March 1, 2026, from [Link]

Sources

- 1. fishersci.no [fishersci.no]

- 2. durhamtech.edu [durhamtech.edu]

- 3. 482-05-3 Cas No. | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. fishersci.es [fishersci.es]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. fishersci.com [fishersci.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. [1,1'-Biphenyl]-2,5-dicarboxylic acid | 4445-51-6 [sigmaaldrich.com]

Biphenyl-2,5-Dicarboxylic Acid (CAS 4445-51-6): A Comprehensive Guide to Commercial Procurement, QA/QC Validation, and Synthetic Methodologies

Executive Summary

Biphenyl-2,5-dicarboxylic acid (also widely known as 2-phenylterephthalic acid) is a highly versatile, rigid building block utilized extensively in the synthesis of advanced materials, including metal-organic frameworks (MOFs), complex active pharmaceutical ingredients (APIs), and precisely branched dendrimers. Due to its rigid biphenyl core and the orthogonal positioning of its para-dicarboxylic acid functionalities, it serves as an excellent structural motif for inducing specific spatial geometries in macromolecular assemblies.

As a Senior Application Scientist, I frequently observe that the procurement and validation of this specific compound can become a bottleneck in drug development and materials science pipelines. This technical whitepaper provides an authoritative overview of its physicochemical properties, the current commercial supplier landscape, rigorous self-validating QA/QC protocols for procured batches, and field-proven de novo synthetic strategies for in-house production.

Physicochemical Profiling

Before engaging suppliers or designing downstream synthetic routes, it is critical to understand the physicochemical parameters of biphenyl-2,5-dicarboxylic acid. The compound's rigid structure and strong intermolecular hydrogen-bonding capabilities significantly influence its solubility profile, which dictates the choice of solvents for both analytical validation and subsequent reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | Biphenyl-2,5-dicarboxylic acid (Synonym: 2-Phenylterephthalic acid) |

| CAS Registry Number | 4445-51-6 |

| Molecular Formula |

Data supported by[1].

Commercial Availability and Supplier Landscape

Procurement of high-purity biphenyl-2,5-dicarboxylic acid requires strategic sourcing. While it is not as ubiquitous as simpler terephthalic acid derivatives, several specialized chemical suppliers offer it at varying scales.

Table 2: Representative Commercial Suppliers (as of 2026)

| Supplier | Catalog / Product ID | Stated Purity | Typical Lead Time | Scale Availability |

|---|---|---|---|---|

| ChemScene | CS-0565255 | ≥98% | 1-2 weeks | Milligram to Gram[2] |

| AChemBlock | AD280540 | 95% | 1-3 weeks | Milligram to Gram[3] |

| Chemicalbridge | CB046638 | 98% | 2-3 weeks | 100 mg to Bulk[4] |

Strategic Procurement Insight: When sourcing this compound for MOF synthesis or API development, purity is paramount. Impurities such as unreacted boronic acids or mono-carboxylic derivatives from the supplier's upstream synthesis can disrupt the stoichiometry of coordination polymers or introduce toxicological liabilities. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk; therefore, a robust in-house QA/QC protocol is mandatory upon receipt.

Analytical QA/QC Protocol: Validating Procured Material

The following self-validating protocol ensures the structural integrity and purity of the procured biphenyl-2,5-dicarboxylic acid. Do not skip these steps, as early detection of batch anomalies prevents catastrophic failures in downstream multi-step syntheses.

Step-by-Step QA/QC Methodology:

-

Visual Inspection & Melting Point Determination :

-

Procedure: Assess the physical appearance (typically a white to off-white powder). Determine the melting point using a standard capillary apparatus.

-

Causality: A melting point significantly depressed from the 277-278 °C benchmark indicates bulk impurities, residual palladium catalysts, or trapped crystallization solvents.

-

-

HPLC Analysis (Purity Assessment) :

-

Procedure: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol/water containing 0.1% Trifluoroacetic acid (TFA). Run on a C18 reverse-phase column using a gradient of water/acetonitrile.

-

Causality: The TFA is critical; it suppresses the ionization of the dicarboxylic acids, ensuring sharp, Gaussian peak shapes rather than broad smearing. Multiple peaks indicate incomplete oxidation products (e.g., formyl-benzoic acids) from the supplier's manufacturing process.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Procedure: Dissolve 5-10 mg in DMSO-

. Acquire -

Causality: DMSO-

must be used due to the compound's insolubility in standard

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

Procedure: Analyze via ESI-MS in negative ion mode.

-

Causality: Look for the

ion at m/z 241.0501. Negative ionization is highly efficient for dicarboxylic acids and provides definitive confirmation of the molecular mass without the fragmentation complications often seen in positive ion mode.

-

QA/QC workflow for validating commercial biphenyl-2,5-dicarboxylic acid.

Synthetic Pathways and Downstream Applications

If commercial lead times are prohibitive or multi-gram quantities are required for scale-up, de novo synthesis is a highly viable alternative. The most reliable and high-yielding route involves the Suzuki-Miyaura cross-coupling of a protected 2-bromoterephthalic acid derivative with phenylboronic acid, followed by an alkaline deprotection phase.

Expert Insight on Synthetic Strategy : Attempting the Suzuki coupling directly on the free 2-bromoterephthalic acid often leads to dismal yields. The free carboxylic acid groups coordinate aggressively with the palladium center (catalyst poisoning) and drastically reduce the compound's solubility in the organic phase of the biphasic reaction mixture. Therefore, utilizing dimethyl 2-bromoterephthalate is a non-negotiable prerequisite for a self-validating, high-yield system.

Step-by-Step Synthetic Protocol:

-

Suzuki Cross-Coupling :

-

Reagents: Dimethyl 2-bromoterephthalate (1.0 eq), phenylboronic acid (1.2 eq),

(0.05 eq), -

Solvent: Toluene / Water (4:1 v/v).

-

Procedure: Degas the solvent mixture with

or Argon for 30 minutes to prevent catalyst oxidation. Add all reagents and heat to reflux (approx. 90-100 °C) for 12-16 hours under an inert atmosphere. -

Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the intermediate (dimethyl biphenyl-2,5-dicarboxylate) via silica gel flash chromatography (using a hexane/ethyl acetate gradient).

-

-

Saponification (Deprotection) :

-

Reagents: Dimethyl biphenyl-2,5-dicarboxylate (1.0 eq), KOH (4.0 eq).

-

Solvent: Methanol / Water (1:1 v/v).

-

Procedure: Reflux the mixture for 4-5 hours until the ester is fully hydrolyzed (monitor disappearance of the starting material by TLC).

-

Workup: Cool the reaction, evaporate the methanol under reduced pressure, and acidify the remaining aqueous layer with 1M HCl to a pH of ~2. The target biphenyl-2,5-dicarboxylic acid will precipitate as a dense white solid. Filter, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C overnight.

-

Synthetic route to biphenyl-2,5-dicarboxylic acid via Suzuki coupling.

References

-

Title : 2-Phenyl-1,4-benzenedicarboxylic acid - Physico-chemical Properties Source : ChemBK URL :[Link]

-

Title : Chemicalbridge Product Catalog: 4445-51-6 Source : Chemicalbridge URL : [Link]

Sources

Methodological & Application

Synthesis of metal-organic frameworks using Biphenyl-2,5-dicarboxylic acid

Application Note: Synthesis of Metal-Organic Frameworks using Biphenyl-2,5-dicarboxylic Acid

).Abstract

This application note details the synthesis, activation, and characterization of metal-organic frameworks (MOFs) utilizing Biphenyl-2,5-dicarboxylic acid (

Part 1: Ligand Chemistry & Pre-Synthesis Considerations

Ligand Geometry and Isomerism

The user must verify the specific isomer geometry before proceeding. Biphenyl-2,5-dicarboxylic acid typically refers to a benzene ring substituted with a phenyl group at position 1, and carboxylic acid groups at positions 2 and 5.

-

Structural Consequence: The proximity of the phenyl ring (pos 1) to the carboxylate (pos 2) creates steric hindrance (ortho-effect), forcing the biphenyl system to twist. This prevents flat packing and encourages the formation of 1D helical chains or 2D interdigitated layers.

-

Solubility: Low solubility in water/ethanol; high solubility in DMF (N,N-dimethylformamide) and DEF (N,N-diethylformamide).

Reagent Preparation Table

| Component | Grade | Role | Notes |

| Ligand ( | >97% | Organic Linker | Recrystallize from ethanol if purity is low. |

| Zn(NO₃)₂[1][2]·6H₂O | ACS Reagent | Metal Source | Nitrate anions facilitate better crystal growth than chlorides for this ligand. |

| Mn(Cl)₂·4H₂O | ACS Reagent | Metal Source | Preferred for magnetic frameworks; chlorides often act as bridging anions. |

| DMF | Anhydrous | Solvent | Primary solvent; high boiling point (153°C) allows thermodynamic assembly. |

| Ethanol/Methanol | HPLC Grade | Co-solvent | Used to modulate solubility and for washing. |

| Acetic Acid | Glacial | Modulator | Optional: Slows deprotonation to increase crystal size. |

Part 2: Solvothermal Synthesis Protocols

Method A: Synthesis of Luminescent Zn-bpdc Framework

Target Structure: Typically a 1D helical coordination polymer or 2D layered network. Application: Photoluminescence sensing (e.g., detection of nitro-aromatics).

Protocol Steps:

-

Stoichiometry: Weigh 0.1 mmol of

(24.2 mg) and 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg). -

Dissolution: Dissolve the ligand in 4 mL of DMF in a 20 mL glass scintillation vial. Sonicate for 5 minutes until clear.

-

Mixing: Add the metal salt dissolved in 2 mL of Ethanol . A slight turbidity may appear; add 1 drop of dilute HNO₃ or acetic acid if the precipitate persists (to re-dissolve).

-

Sealing: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave . Seal tightly.

-

Reaction: Place in a programmable oven.

-

Ramp: 25°C to 120°C over 2 hours.[1]

-

Hold:120°C for 72 hours .

-

Cool: 120°C to 25°C over 24 hours (Slow cooling is critical for single crystals).

-

-

Harvesting: Filter the resulting colorless block crystals. Wash 3x with DMF.

Method B: Synthesis of Magnetic Mn-bpdc Framework

Target Structure: Mn(II) carboxylate chains with potential antiferromagnetic coupling.

Protocol Steps:

-

Stoichiometry: Weigh 0.2 mmol of

and 0.2 mmol of MnCl₂·4H₂O . -

Solvent System: Use a mixture of DMF:H₂O (5:1 v/v) . The water aids in the solubility of the manganese salt and facilitates the formation of Mn-cluster SBUs (Secondary Building Units).

-

Auxiliary Ligand (Optional): To increase dimensionality from 1D to 3D, add 0.1 mmol of 4,4'-bipyridine as a pillar.

-

Reaction: Heat at 140°C for 48 hours in a Teflon-lined autoclave.

-

Harvesting: Pale pink crystals are typically obtained. Wash with Ethanol.[3]

Part 3: Post-Synthetic Processing (Activation)

MOFs synthesized in DMF contain solvent molecules within the pores. These must be removed (activated) without collapsing the framework.

Workflow Diagram:

Detailed Activation Protocol:

-

Solvent Exchange: Decant the mother liquor (DMF). Immerse crystals in anhydrous Methanol (MeOH) .

-

Soak Cycle: Refresh the Methanol every 12 hours for 3 days. This leverages the concentration gradient to diffuse DMF out of the pores.

-

Verification: Take a 10 µL aliquot of the supernatant and run a ¹H-NMR. If DMF peaks (δ 8.0, 2.9, 2.7 ppm) are visible, continue exchanging.

-

Degassing: Transfer crystals to a vacuum line. Heat at 100°C under dynamic vacuum (< 10⁻³ Torr) for 12 hours. Note: Do not exceed 150°C initially, as the 2,5-isomer framework is often less thermally stable than 4,4'-analogs.

Part 4: Characterization & Validation

Expected Data Profile